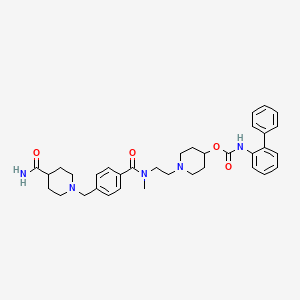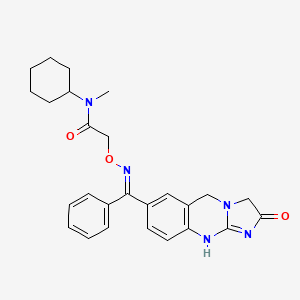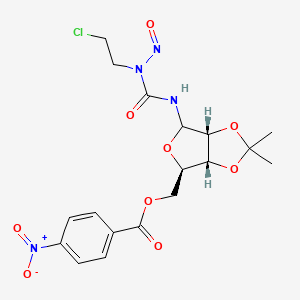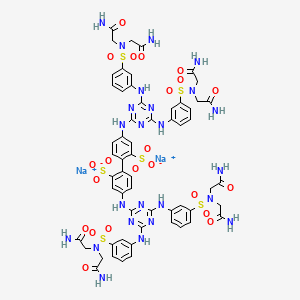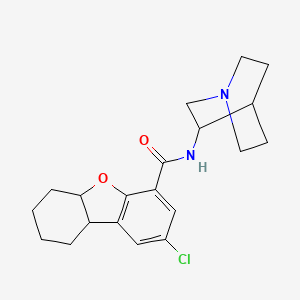
瑞奥地平
描述
Riodipine, also known by its International Nonproprietary Name (INN) as Foridon or Ryosidine, is a calcium channel blocker. It is primarily used in the treatment of arterial hypertension and the prevention of angina pectoris attacks . The compound belongs to the class of dihydropyridines and has the chemical formula C18H19F2NO5 .
科学研究应用
Riodipine has a wide range of scientific research applications, including:
Chemistry: Riodipine is used as a model compound in studies of calcium channel blockers and their interactions with various receptors.
Biology: Riodipine is used in studies of cellular calcium signaling and its effects on various biological processes.
Medicine: Riodipine is used in clinical research to investigate its efficacy and safety in the treatment of hypertension and angina pectoris.
作用机制
Riodipine exerts its effects by blocking L-type calcium channels, which are voltage-gated channels found in the smooth muscle cells of blood vessels . By inhibiting the influx of calcium ions through these channels, Riodipine prevents calcium-dependent smooth muscle contraction, leading to vasodilation and a reduction in blood pressure. The molecular targets of Riodipine include the alpha-1 subunit of the L-type calcium channel .
准备方法
Riodipine is synthesized through a multi-step process involving the reaction of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine . The synthetic route typically involves the following steps:
Formation of the dihydropyridine ring: This is achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the difluoromethoxy group: This step involves the reaction of the dihydropyridine intermediate with a difluoromethoxy-containing reagent under specific conditions to introduce the difluoromethoxy group at the desired position.
Industrial production methods for Riodipine involve optimizing these synthetic steps to ensure high yield and purity of the final product .
化学反应分析
Riodipine undergoes several types of chemical reactions, including:
Oxidation: Riodipine can be oxidized to form its corresponding pyridine derivative.
Reduction: The nitro group in Riodipine can be reduced to an amine group under appropriate conditions.
Substitution: Riodipine can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Riodipine is similar to other dihydropyridine calcium channel blockers, such as Nifedipine, Nicardipine, and Nimodipine . Riodipine is unique in its specific chemical structure, which includes a difluoromethoxy group. This structural feature contributes to its distinct pharmacological properties and therapeutic effects. Compared to Nifedipine and Nicardipine, Riodipine has been shown to have a lower toxicity profile while maintaining similar vasodilatory and hypotensive effects .
Similar compounds include:
- Nifedipine
- Nicardipine
- Nimodipine
These compounds share a similar mechanism of action but differ in their chemical structures and specific pharmacological properties .
属性
IUPAC Name |
dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO5/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVFIZVKGSPGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2OC(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046148 | |
| Record name | Riodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71653-63-9 | |
| Record name | Riodipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riodipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12VDB26LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ryodipine?
A1: Ryodipine acts as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels. It binds to these channels and inhibits the influx of calcium ions into cells [, , , , ].
Q2: How does Ryodipine's interaction with calcium channels lead to its therapeutic effects?
A2: By blocking calcium channels, Ryodipine reduces intracellular calcium levels. This inhibition of calcium influx leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure [, , , , , ]. Additionally, Ryodipine exhibits anticonvulsant effects by modulating neuronal excitability through calcium channel blockade [, , , , , , ].
Q3: Does Ryodipine affect calcium outflow from cells?
A3: Research suggests that Ryodipine indirectly affects calcium outflow. By blocking calcium entry, it disrupts the balance of the Na+/Ca2+ exchange system, leading to a net outflow of calcium from myocardial cells [].
Q4: Can other drugs compete with Ryodipine for binding to calcium channels?
A4: Yes, other dihydropyridine calcium channel blockers, such as Nifedipine and Nicardipine, compete with Ryodipine for binding to the dihydropyridine receptor site on the calcium channel [, ].
Q5: What is the molecular formula and weight of Ryodipine?
A5: The molecular formula of Ryodipine is C26H26F2N2O6, and its molecular weight is 500.49 g/mol [].
Q6: Is there evidence of energy transfer between Ryodipine and membrane proteins?
A6: Studies using Ryodipine as a fluorescent probe have shown inductive resonance energy transfer from membrane proteins to Ryodipine in synaptosomal membranes, suggesting close proximity and potential interaction [, ].
Q7: How is Ryodipine absorbed and distributed in the body?
A7: Ryodipine is rapidly absorbed from the gastrointestinal tract after oral administration. It exhibits a long half-life in plasma and does not extensively bind to plasma proteins [].
Q8: What are the primary routes of Ryodipine metabolism and excretion?
A8: Ryodipine is primarily metabolized in the liver via oxidative pathways. Metabolites are excreted through both urine and feces [, ].
Q9: Are there any known drug-metabolizing enzyme interactions with Ryodipine?
A9: While specific drug-metabolizing enzyme interactions are not extensively covered in the provided research, the metabolism of Ryodipine suggests involvement of cytochrome P450 enzymes, as is common for many dihydropyridines.
Q10: What therapeutic applications have been investigated for Ryodipine?
A10: Ryodipine has been studied for its potential in treating hypertension, angina pectoris, and epilepsy [, , , , , , ].
Q11: What in vitro and in vivo models have been used to study Ryodipine's effects?
A11: Researchers have employed a range of models, including:
- Isolated tissues: Frog heart preparations, rabbit aorta, and rat brain synaptosomes [, , , , , ].
- Cellular models: Human leukemia cell lines [].
- Animal models: Rats with induced hypertension, conscious rabbits with myocardial ischemia, and rodent models of epilepsy [, , , , , , , , , ].
- Clinical Trials: Small-scale trials in patients with stable angina pectoris [, ].
Q12: How does Ryodipine compare to other calcium channel blockers like Nifedipine in terms of efficacy?
A12: While both are calcium channel blockers, research suggests some differences:
- Antianginal effects: Both show comparable effects on exercise tolerance in angina patients [, ].
- Hemodynamic effects: Ryodipine's impact on pulmonary pressure appears less pronounced than Nifedipine during exercise [].
- CNS effects: Ryodipine might have a shorter duration of CNS depression compared to Nifedipine in animal models [].
Q13: What is known about the toxicity profile of Ryodipine?
A13: Studies indicate that Ryodipine has low acute toxicity and is generally well-tolerated in animal models, even at doses exceeding therapeutic levels [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)
